molecular formula C20H22N6 B5820448 N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine

N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine

Cat. No. B5820448
M. Wt: 346.4 g/mol
InChI Key: YVPZEKGOFQQVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine, also known as DPA or DPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA belongs to the family of triazine-based compounds and has been found to exhibit various biological activities, including antitumor, antiviral, and antimicrobial properties. In

Mechanism of Action

The mechanism of action of N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine has been found to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine has also been found to inhibit the expression of various genes involved in cell proliferation and survival. Additionally, N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine has been shown to inhibit the growth of bacterial and viral strains by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine has several advantages for lab experiments. It is relatively easy to synthesize and is available in large quantities. N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine is also stable under a wide range of conditions, making it suitable for long-term storage. However, N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine has been found to exhibit some toxicity towards mammalian cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine. One area of interest is the development of N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine-based drugs for the treatment of cancer and viral infections. Another area of interest is the investigation of the mechanism of action of N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine, which could lead to the development of more potent and specific compounds. Additionally, further research is needed to determine the safety and efficacy of N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine in vivo, which could pave the way for its use in clinical trials.

Synthesis Methods

The synthesis of N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine involves the reaction of 2,4,6-trichloro-1,3,5-triazine with N,N-diphenyl-1,4-phenylenediamine in the presence of a base such as piperidine. This reaction results in the formation of N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine as a white crystalline solid with a melting point of 240-242°C.

Scientific Research Applications

N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine has also been found to have antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Additionally, N,N'-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine has been shown to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

2-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-4-10-16(11-5-1)21-18-23-19(22-17-12-6-2-7-13-17)25-20(24-18)26-14-8-3-9-15-26/h1-2,4-7,10-13H,3,8-9,14-15H2,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPZEKGOFQQVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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